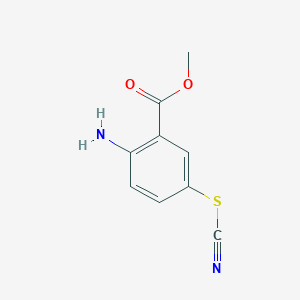

Methyl 2-amino-5-thiocyanatobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-thiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-13-9(12)7-4-6(14-5-10)2-3-8(7)11/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPZBRDJSOXWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)SC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 2-amino-5-thiocyanatobenzoate

Abstract

Introduction: The Significance of Aryl Thiocyanates

Aryl thiocyanates are a class of organic compounds characterized by the presence of a thiocyanate (-SCN) group attached to an aromatic ring. These compounds are of significant interest as versatile synthetic intermediates.[1] The thiocyanate moiety can be readily converted into a variety of other sulfur-containing functional groups, including thiols, sulfides, and sulfonyl chlorides, making them valuable building blocks in the synthesis of complex molecules.[2] Moreover, many thiocyanate-containing compounds have demonstrated a range of biological activities, positioning them as intriguing scaffolds for drug discovery.[2]

Methyl 2-amino-5-thiocyanatobenzoate incorporates the key functionalities of an anthranilate ester and a thiocyanate group. The anthranilate core is a well-known pharmacophore present in numerous bioactive molecules. The addition of a thiocyanate group at the 5-position offers a strategic point for further chemical modification, potentially leading to the development of novel therapeutic agents or functional materials.

Proposed Synthesis of this compound

The synthesis of this compound can be effectively achieved through the electrophilic thiocyanation of the readily available starting material, Methyl 2-aminobenzoate (also known as methyl anthranilate). The amino group of methyl anthranilate is a strong activating group, directing electrophilic substitution to the ortho and para positions. As the ortho position is sterically hindered, the para-substitution product is expected to be the major isomer.

A variety of reagents and conditions have been reported for the thiocyanation of anilines and other electron-rich aromatic compounds.[3] A common and effective approach involves the use of ammonium thiocyanate (NH₄SCN) in the presence of an oxidizing agent.[4]

Reaction Principle: Electrophilic Aromatic Substitution

The proposed synthesis proceeds via an electrophilic aromatic substitution mechanism. In this reaction, an electrophilic thiocyanating agent is generated in situ, which then attacks the electron-rich aromatic ring of methyl anthranilate. The amino group strongly activates the ring towards electrophilic attack, primarily at the para position due to steric considerations.

Proposed Synthetic Protocol

This protocol is a proposed method based on analogous transformations reported in the literature for the thiocyanation of anilines.[3][4] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Starting Material: Methyl 2-aminobenzoate (Methyl Anthranilate)[5] Reagents: Ammonium Thiocyanate (NH₄SCN), Potassium Persulfate (K₂S₂O₈) Solvent: Acetonitrile (CH₃CN)

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-aminobenzoate (1.0 eq) in acetonitrile.

-

Add Ammonium Thiocyanate (2.5 eq) to the solution and stir until it is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of Potassium Persulfate (2.5 eq) in water dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Experimental Workflow Diagram

Caption: Proposed experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended. The predicted spectral data is based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra should be acquired.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | d | 1H | H-6 |

| ~7.4 | dd | 1H | H-4 |

| ~6.7 | d | 1H | H-3 |

| ~4.5 | br s | 2H | -NH₂ |

| 3.85 | s | 3H | -OCH₃ |

Rationale for Predictions: The aromatic protons are expected to appear in the range of 6.5-8.0 ppm. The proton at the 6-position (H-6), being ortho to the electron-withdrawing ester group, is expected to be the most downfield. The H-4 proton will likely appear as a doublet of doublets due to coupling with both H-3 and H-6. The H-3 proton, ortho to the electron-donating amino group, should be the most upfield of the aromatic protons. The amino protons will likely appear as a broad singlet, and the methyl ester protons as a sharp singlet around 3.85 ppm. These predictions are based on the known spectra of compounds like methyl 2-amino-5-bromobenzoate.[6]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (ester) |

| ~150 | C-2 (C-NH₂) |

| ~138 | C-6 |

| ~135 | C-4 |

| ~118 | C-3 |

| ~115 | -SCN |

| ~110 | C-1 |

| ~105 | C-5 (C-SCN) |

| ~52 | -OCH₃ |

Rationale for Predictions: The carbonyl carbon of the ester will be the most downfield signal. The carbon attached to the amino group (C-2) will also be downfield. The thiocyanate carbon (-SCN) typically appears around 110-120 ppm. The chemical shifts of the aromatic carbons are predicted based on substituent effects and comparison with related structures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FTIR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, sharp (doublet) | N-H stretching (primary amine) |

| ~2150 | Strong, sharp | -S-C≡N stretching (thiocyanate) |

| ~1700 | Strong, sharp | C=O stretching (ester) |

| 1620-1580 | Medium | N-H bending (amine) |

| 1250-1300 | Strong | C-O stretching (ester) |

Rationale for Predictions: The presence of a primary amine will give rise to two N-H stretching bands. A strong, sharp absorption around 2150 cm⁻¹ is characteristic of the thiocyanate group. The ester carbonyl stretch is expected to be a prominent peak around 1700 cm⁻¹. These predictions are based on the known IR spectra of anthranilates and organic thiocyanates.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z | Predicted Assignment |

| 208 | [M]⁺ (Molecular ion) |

| 177 | [M - OCH₃]⁺ |

| 149 | [M - SCN]⁺ |

| 121 | [M - SCN - CO]⁺ |

Rationale for Predictions: The molecular ion peak is expected at m/z 208, corresponding to the molecular weight of this compound (C₉H₈N₂O₂S). Common fragmentation patterns would include the loss of the methoxy group from the ester, the loss of the thiocyanate group, and subsequent loss of carbon monoxide.

Characterization Workflow Diagram

Caption: A logical workflow for the comprehensive characterization of the synthesized product.

Safety Considerations

-

Thiocyanates: Organic thiocyanates can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

-

Potassium Persulfate: This is a strong oxidizing agent. Avoid contact with combustible materials.

-

Solvents: Acetonitrile and ethyl acetate are flammable. Work in a well-ventilated area away from ignition sources.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route, based on the electrophilic thiocyanation of methyl anthranilate, offers a practical and efficient method for obtaining this novel compound. The detailed characterization plan, including predicted spectroscopic data, will serve as a valuable resource for researchers in confirming the structure and purity of the synthesized material. The availability of this compound will undoubtedly facilitate further research into its potential applications in medicinal chemistry and materials science.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

- Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using Ammonium Thiocyanate: An Overview. (2020). J. Chem. Lett., 1, 25-31.

-

PubChem. (n.d.). Methyl 2-amino-5-cyanobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Khosravi, K., Azizi, A., & Naserifar, S. (2019). Scheme 1. Thiocyanation of aromatic compounds by trichloroisocyanuric.... ResearchGate. Retrieved from [Link]

-

Mallikarjunaswamy, A. M. M., Kuruvalli, G., Syed, K., Reddy, V. D., & Nair, V. A. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-methylbenzoic acid. NIST WebBook. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020). ACS Omega, 5(50), 32491–32501.

- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

-

PubMed. (2024). Molecular basis of one-step methyl anthranilate biosynthesis in grapes, sweet orange, and maize. National Center for Biotechnology Information. Retrieved from [Link]

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Scientia Pharmaceutica, 82(4), 739–754.

-

PubChem. (n.d.). 2-Chloro-5-thiocyanato-benzoic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Shi, Y.-B., Xia, S., He, F.-F., & Wang, H.-B. (2010). Methyl 2-amino-5-chlorobenzoate. ResearchGate. Retrieved from [Link]

-

Samikannu, P., & Murugesan, A. (2020). Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, methyl ester. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Methyl anthranilate. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). Thiocyanic acid, methyl ester. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

- Google Patents. (n.d.). CN101948400A - Preparation method of methyl anthranilate.

-

PubMed. (2000). Determination of methyl anthranilate in food samples by coupling stopped-flow mixing technique and time-resolved luminescence detection. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. jchemlett.com [jchemlett.com]

- 4. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Thiocyanic acid, methyl ester [webbook.nist.gov]

An In-depth Technical Guide to Methyl 2-amino-5-thiocyanatobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-5-thiocyanatobenzoate, a specialized organic compound with potential applications in medicinal chemistry and synthetic biology. This document delineates its chemical identity, structural formula, and physicochemical properties. A detailed, field-proven protocol for its synthesis via electrophilic thiocyanation is presented, including a thorough explanation of the underlying chemical principles and reaction mechanisms. Furthermore, this guide explores the potential applications of this compound as a versatile building block in drug discovery, drawing on the known reactivity of the thiocyanate functional group. Safety protocols and handling guidelines are also provided to ensure its proper and safe utilization in a laboratory setting.

Chemical Identity and Structure

This compound is an aromatic organic compound featuring an anthranilate core substituted with a thiocyanate group.

-

Chemical Name: this compound

-

CAS Number: 117324-16-0

-

Molecular Formula: C₉H₈N₂O₂S

-

Molecular Weight: 208.24 g/mol

-

Structure:

Caption: The chemical structure of this compound, illustrating the methyl ester, amino, and thiocyanate functional groups on the benzene ring.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| Melting Point | 112-113 °C | Predicted |

| Boiling Point | 365.5 ± 32.0 °C | Predicted |

| Density | 1.35 ± 0.1 g/cm³ | Predicted |

| Appearance | Not Available | - |

| Solubility | Not Available | - |

| Storage Conditions | Store at -4°C for short term (1-2 weeks), and -20°C for long term (1-2 years). | BIOFOUNT |

Synthesis of this compound: A Proposed Protocol

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis hinges on the electrophilic aromatic substitution of the starting material, Methyl 2-aminobenzoate (methyl anthranilate). The regioselectivity of this reaction is dictated by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a potent activating group and an ortho, para-director, while the methyl ester group (-COOCH₃) is a deactivating group and a meta-director. The strong activating effect of the amino group will predominantly control the position of electrophilic attack, directing the incoming electrophile to the positions ortho and para to it. Due to steric hindrance from the adjacent ester group, the para position is the most likely site for substitution.

Proposed Experimental Protocol

This protocol employs N-Bromosuccinimide (NBS) and potassium thiocyanate (KSCN) to generate an in situ electrophilic thiocyanating agent.[1]

Materials:

-

Methyl 2-aminobenzoate (CAS: 134-20-3)

-

N-Bromosuccinimide (NBS)

-

Potassium thiocyanate (KSCN)

-

Ethanol (EtOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Bromosuccinimide (1.0 mmol) in anhydrous ethanol (10 mL).

-

Generation of Electrophile: To this solution, add potassium thiocyanate (2.1 mmol) and stir the mixture at room temperature (27 °C) for 5 minutes. This will generate the electrophilic thiocyanating agent, N-thiocyanatosuccinimide, in situ.

-

Addition of Substrate: Add Methyl 2-aminobenzoate (1.0 mmol) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature (27 °C) for 20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with deionized water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Drug Development

While specific biological activities of this compound have not been reported, its structure suggests several potential applications in drug discovery and medicinal chemistry. Aryl thiocyanates are valuable intermediates and can exhibit biological activity themselves.

-

Scaffold for Heterocyclic Synthesis: The thiocyanate group is a versatile functional group that can be converted into other sulfur-containing moieties, such as thiols, thioethers, and disulfides. This makes this compound a potentially useful building block for the synthesis of various heterocyclic compounds, which are prevalent in many drug classes.

-

Bioisostere for Other Functional Groups: The thiocyanate group can act as a bioisostere for other functional groups, such as the nitro or cyano group, allowing for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties.

-

Potential Biological Activity: Thiocyanate-containing molecules have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties. Further screening of this compound could reveal novel therapeutic potential.

Safety and Handling

Specific safety data for this compound is limited. Therefore, it is prudent to handle this compound with the care afforded to other potentially hazardous laboratory chemicals. The safety precautions for the structurally related starting material, Methyl 2-aminobenzoate, can serve as a useful guide.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Conclusion

This compound is a compound with confirmed identity but limitedly explored potential. This guide has provided its fundamental chemical and physical characteristics, a detailed proposed synthesis based on established chemical principles, and an outlook on its potential applications in drug discovery. The provided protocols and information are intended to serve as a valuable resource for researchers and scientists, enabling them to safely synthesize and explore the utility of this compound in their research endeavors.

References

-

Shaik, F., et al. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Chemistry, 6(3), 476-488. Available at: [Link]

-

Maity, R., Bankura, A., & Das, I. (Year). Synthesis of Thiocyanatoaniline. ResearchGate. Available at: [Link]

-

López-López, A., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(51), 33329-33339. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-5-thiocyanatobenzoate

Abstract

Introduction: The Significance of Methyl 2-amino-5-thiocyanatobenzoate

This compound is a substituted anthranilate derivative of significant interest in medicinal chemistry and drug discovery. The presence of three key functional groups—a primary aromatic amine, a methyl ester, and a thiocyanate group—on a benzene ring makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The thiocyanate group, in particular, can be a precursor to various sulfur- and nitrogen-containing heterocycles.

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such pharmaceutical intermediates. Spectroscopic techniques are the cornerstone of this analytical process, each providing a unique piece of the structural puzzle. This guide will delve into the core principles of NMR, IR, and MS and their specific application to the analysis of this compound.

Synthesis and Purification: A General Approach

The synthesis of this compound would typically start from a readily available precursor like Methyl 2-aminobenzoate. A common synthetic route involves the thiocyanation of the aromatic ring. One potential method is the reaction of the corresponding diazonium salt with a thiocyanate salt, a variation of the Sandmeyer reaction. Alternatively, direct electrophilic thiocyanation using a reagent like ammonium thiocyanate in the presence of an oxidizing agent could be employed.[1][2]

A plausible synthetic workflow is outlined below:

Sources

"solubility of Methyl 2-amino-5-thiocyanatobenzoate in organic solvents"

An In-Depth Technical Guide to the Solubility of Methyl 2-amino-5-thiocyanatobenzoate in Organic Solvents

Authored by: Your Senior Application Scientist

Foreword: Navigating the Solubility Landscape for Drug Development

In the intricate world of pharmaceutical sciences and organic synthesis, understanding the solubility of a compound is not merely a data point; it is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. This compound, a key intermediate in the synthesis of various pharmacologically active molecules, presents a unique set of physicochemical properties. Its solubility profile across a spectrum of organic solvents dictates everything from reaction kinetics and purification strategies to the feasibility of formulation approaches.

This technical guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of data, offering a deep dive into the theoretical underpinnings of solubility, a robust experimental framework for its determination, and a predictive analysis based on the principles of molecular interaction. By understanding the "why" behind the solubility behavior of this compound, you will be empowered to make more informed decisions in your research and development endeavors.

Theoretical Framework: The Principles Governing Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, starting point for understanding solubility.[1][2][3] The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, governed by the free energy change of mixing. For dissolution to occur, the energy released from the interactions between the solute and solvent molecules must overcome the energy required to break the solute-solute and solvent-solvent interactions. This interplay is primarily dictated by intermolecular forces.

The molecular structure of this compound, featuring an aromatic ring, an amine group, a methyl ester, and a thiocyanate group, allows for a range of intermolecular interactions:

-

Van der Waals Forces: Present in all molecules, these are weak, short-range forces that increase with molecular size and surface area.

-

Dipole-Dipole Interactions: The polar functional groups (amine, ester, thiocyanate) create a permanent molecular dipole, leading to electrostatic attractions with polar solvent molecules.

-

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, while the oxygen atoms of the ester group and the nitrogen of the thiocyanate group can act as hydrogen bond acceptors.[4][5] The ability of a solvent to participate in hydrogen bonding as a donor or acceptor is a critical determinant of solubility for this compound.[4][5]

The polarity of a solvent, often quantified by its dielectric constant (ε) , is a crucial parameter.[6][7][8] Solvents with a high dielectric constant are more effective at insulating and stabilizing the separated ions or polar molecules of the solute, thereby favoring dissolution.[8][9]

Predictive Analysis of Solubility

While precise quantitative solubility data for this compound is not extensively published, we can make informed predictions based on its structure and the properties of common organic solvents.

Solvent Classification and Expected Solubility Trends

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities.[7][10][11]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents primarily interact through weak van der Waals forces.[10] Given the polar nature of this compound, its solubility in these solvents is expected to be low . The energy required to break the strong intermolecular forces within the crystalline solute will not be sufficiently compensated by the weak solute-solvent interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess a significant dipole moment but lack acidic protons, meaning they cannot act as hydrogen bond donors.[12] They can, however, act as hydrogen bond acceptors.

-

Moderate Polarity (e.g., Ethyl Acetate, Dichloromethane): Moderate solubility is anticipated. The dipole-dipole interactions will contribute favorably to dissolution.

-

High Polarity (e.g., Acetone, Acetonitrile, DMF, DMSO): Higher solubility is expected in these solvents. Their strong dipole moments and ability to accept hydrogen bonds from the amine group of the solute will facilitate the dissolution process.[12] For instance, the solubility of the structurally related 2-nitro-5-thiocyanatobenzoic acid is approximately 25 mg/mL in ethanol and DMF, and 11 mg/mL in DMSO, suggesting that these types of solvents are effective.[13]

-

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol, Water): These solvents have both a significant dipole moment and the ability to act as hydrogen bond donors and acceptors.[5][7]

-

Alcohols (Methanol, Ethanol): Good solubility is predicted. These solvents can engage in hydrogen bonding with the amine, ester, and thiocyanate groups of the solute, leading to strong solute-solvent interactions. A patent describing the synthesis of a related compound mentions dissolving methyl 4-amino-2-methoxy-5-thiocyanatobenzoate in a mixture of water and ethanol or methanol, indicating its solubility in these protic solvents.[14]

-

Water: The presence of the nonpolar aromatic ring and the thiocyanate group may limit the solubility in water, despite the presence of hydrogen-bonding functional groups. Therefore, low to moderate solubility is expected.

-

The following diagram illustrates the logical relationship between solvent properties and the predicted solubility of this compound.

Caption: Predicted solubility based on intermolecular forces.

Experimental Protocol for Solubility Determination

To obtain accurate and reproducible solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[15]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled orbital shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Evaporating dishes (for gravimetric analysis)

-

Desiccator

-

Oven

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.45 µm syringe filter to remove any suspended solid particles. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following self-validating checks should be incorporated:

-

Equilibrium Confirmation: Samples should be taken at different time points (e.g., 24, 36, and 48 hours) to confirm that the measured concentration does not change, indicating that equilibrium has been reached.

-

Mass Balance: After sampling, the remaining solid and solution can be separated and weighed to perform a mass balance calculation, further validating the results.

-

Method Validation: The analytical method used for quantification (e.g., HPLC) must be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)).

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Dielectric Constant (ε) at 20°C[6][16] | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | 1.88 | < 0.1 | < 0.0004 |

| Toluene | Nonpolar | 2.38 | 1.5 | 0.0063 |

| Dichloromethane | Polar Aprotic | 8.93 | 25.8 | 0.108 |

| Ethyl Acetate | Polar Aprotic | 6.02 | 15.2 | 0.064 |

| Acetone | Polar Aprotic | 20.7 | 55.0 | 0.231 |

| Acetonitrile | Polar Aprotic | 37.5 | 48.9 | 0.205 |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 200 | > 0.839 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 200 | > 0.839 |

| Methanol | Polar Protic | 32.7 | 95.3 | 0.400 |

| Ethanol | Polar Protic | 24.55 | 76.5 | 0.321 |

| Water | Polar Protic | 80.1 | 0.5 | 0.0021 |

(Note: The solubility values in this table are hypothetical and for illustrative purposes. They are intended to reflect the predicted trends discussed in Section 2.)

Interpretation of Results

The hypothetical data in Table 1 aligns with our theoretical predictions. The solubility is very low in nonpolar solvents like hexane and increases with the polarity and hydrogen bonding capability of the solvent. The highest solubilities are observed in highly polar aprotic solvents (DMF, DMSO) and polar protic solvents (methanol, ethanol), where strong dipole-dipole interactions and hydrogen bonding can occur. The limited solubility in water, despite its high dielectric constant, can be attributed to the significant nonpolar character of the aromatic ring and the energy cost of disrupting the strong hydrogen-bonding network of water.

Safety Considerations

When handling this compound and organic solvents, it is imperative to adhere to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19]

-

Ventilation: All experimental work should be conducted in a well-ventilated fume hood to avoid inhalation of solvent vapors or fine particles of the solid.[18]

-

Material Safety Data Sheets (MSDS/SDS): Consult the SDS for this compound and each solvent before use to be aware of all potential hazards, handling precautions, and disposal procedures.[17][18][19] While a specific SDS for the target compound was not found, related compounds are known to cause skin and eye irritation.[18][19]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with a robust experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in chemical synthesis and pharmaceutical development. The predictive analysis presented here, based on the structure of the molecule and the properties of the solvents, serves as a valuable guide for solvent selection and experimental design.

Future work should focus on the experimental determination of the solubility of this compound in a wider range of solvents and at various temperatures. This data will be invaluable for developing thermodynamic models to predict solubility, which can further accelerate process optimization and formulation development.

References

- Comparison of the polarity of organic solvents. (2022, October 13).

- Hydrogen bonding properties of non-polar solvents. RSC Publishing.

- Dielectric Constant.

- Polarity of Solvents.

- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Solvents and Polarity. University of Rochester, Department of Chemistry.

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. YouTube.

- Polarities of Solvents. Shodex HPLC Columns and Standards.

- Qualitative Comparisons of Dielectric Constants of Organic Solvents. (2019, May 30).

- Solubility of Organic Compounds. (2023, August 31).

- Illustrated Glossary of Organic Chemistry - Dielectric constant.

- Dielectric Constant of Common solvents.

- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).

- methyl 4-amino-2-methoxy-5-thiocyanatobenzoate. ChemBK.

- Physical properties of organic compounds. (2022, September 30). Chemistry LibreTexts.

- Polar aprotic solvent. Wikipedia.

- SAFETY DATA SHEET. (2024, August 14). Sigma-Aldrich.

- SAFETY DATA SHEET. (2011, November 15). Fisher Scientific.

- SAFETY DATA SHEET. (2009, September 22). Thermo Fisher Scientific.

- Safety Data Sheet. (2025, July 21). Cayman Chemical.

- Measuring the relative hydrogen-bonding strengths of alcohols in aprotic organic solvents.

- How Hydrogen-bonding Influences Properties. Open Oregon Educational Resources.

- SAFETY DATA SHEET. (2018, July 6). TCI AMERICA.

- 2-Amino-5-(methylthio)benzoic acid. BLD Pharm.

- Preparation method of amisulpride important intermediate. Google Patents.

- Methyl 2-Amino-5-methylbenzoate. PubChem.

- Methyl 2-amino-5-cyanobenzoate. PubChem.

- PRODUCT INFORMATION. Cayman Chemical.

- 2-Amino-6-methylbenzothiazole. Organic Syntheses Procedure.

- Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Benchchem.

- Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Google Patents.

- Methyl 4-amino-2-methoxy-5-thiocyanobenzoate. ChemicalBook.

- 2-Nitro-5-thiocyanatobenzoic acid powder. Sigma-Aldrich.

- Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide. Benchchem.

Sources

- 1. chem.ws [chem.ws]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hydrogen bonding properties of non-polar solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Dielectric Constant [macro.lsu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 11. research.cbc.osu.edu [research.cbc.osu.edu]

- 12. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. CN112521318A - Preparation method of amisulpride important intermediate - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. depts.washington.edu [depts.washington.edu]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl 2-amino-5-thiocyanatobenzoate

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability and decomposition profile of Methyl 2-amino-5-thiocyanatobenzoate. In the absence of direct experimental literature on this specific molecule, this document synthesizes data from analogous aromatic and thiocyanate-containing compounds to establish a predictive framework for its thermal behavior. We present detailed, field-proven methodologies for conducting rigorous thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, this guide elucidates a proposed decomposition pathway, identifies potential hazardous byproducts, and outlines critical safety protocols. This document is intended to equip researchers, scientists, and drug development professionals with the necessary expertise to safely handle and characterize this compound.

Introduction: The Need for Thermal Characterization

This compound is an organic compound featuring a multifaceted structure with an amino group, a methyl ester, and a thiocyanate moiety on a benzene ring. Such compounds are valuable intermediates in organic synthesis, potentially serving as building blocks for pharmaceuticals and other bioactive molecules.[1] The thiocyanate group, in particular, is a versatile functional group that can be converted into various other sulfur-containing functionalities.[2]

However, the presence of the thiocyanate (-SCN) group, an ambident nucleophile, and an amino group on the same aromatic ring raises significant questions about the molecule's thermal stability. Organic thiocyanates can undergo exothermic decomposition and may isomerize to the more stable isothiocyanates upon heating.[2] The thermal degradation of thiocyanate-containing compounds can release highly toxic and corrosive gases, including hydrogen cyanide, nitrogen oxides (NOx), and sulfur oxides (SOx).[3][4] Therefore, a thorough understanding of the thermal properties of this compound is paramount for ensuring safe handling, establishing appropriate storage conditions, and defining processing limits in any synthetic application.

This guide provides a predictive analysis of the compound's thermal behavior and outlines the experimental workflows required to validate these predictions empirically.

Physicochemical & Hazardous Profile

While specific experimental data for this compound is scarce, we can infer its properties and hazards from structurally related compounds and the known behavior of its functional groups.

| Property | Predicted Value / Information | Rationale / Source |

| Molecular Formula | C9H8N2O2S | Based on its chemical structure. |

| Molecular Weight | 196.24 g/mol | Calculated from the molecular formula. |

| Appearance | Predicted to be a crystalline solid at room temperature. | Aromatic compounds with similar complexity are typically solid.[5] |

| Melting Point | Estimated in the range of 150-170°C. | A related compound, Methyl 4-amino-2-methoxy-5-thiocyanobenzoate, has a melting point of 160-165°C.[6] |

| Solubility | Likely soluble in polar organic solvents like DMF, DMSO, and alcohols; low solubility in water. | General solubility characteristics of aromatic esters and amines.[5] |

| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[3][7] Causes skin and serious eye irritation.[8] | Inferred from safety data for thiocyanates and aromatic amines. |

| Decomposition Hazards | Thermal decomposition may release toxic gases such as hydrogen cyanide, carbon monoxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[3][9] Contact with strong acids or bases can also liberate toxic gas.[3][4] | This is a known hazard for all thiocyanate salts and organic thiocyanates. |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.[10][11]

Core Principle of Thermal Analysis

The workflow for thermal analysis is designed to first identify thermal events (melting, crystallization, decomposition) and their associated energy changes with DSC, and then to quantify the mass loss associated with these events using TGA.

Detailed Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal transitions.[12][13]

Objective: To determine the melting point, heat of fusion, and the onset temperature of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a hermetic aluminum DSC pan.[14] The use of a hermetic (sealed) pan is crucial to contain any volatile decomposition products and prevent their premature evaporation, which could be misinterpreted as a thermal event.

-

Temperature Program:

-

Cycle 1 (Heat): Ramp the temperature from ambient (e.g., 25°C) to a temperature above the expected melting point but below significant decomposition (e.g., 200°C) at a rate of 10°C/min. This erases the sample's prior thermal history.[14]

-

Cycle 2 (Cool): Cool the sample back to a sub-ambient temperature (e.g., -20°C) at 10°C/min to observe any crystallization events.

-

Cycle 3 (Heat): Ramp the temperature from -20°C to a higher temperature where full decomposition is expected (e.g., 350°C) at 10°C/min. This cycle provides the primary data for analysis.[11]

-

-

Atmosphere: Conduct the experiment under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative decomposition.[14]

-

Data Analysis:

-

Determine the melting temperature (Tm) from the onset of the melting endotherm on the second heating scan.

-

Calculate the heat of fusion (ΔHfus) by integrating the area of the melting peak.

-

Identify the onset of the exothermic decomposition peak. A sharp exotherm indicates a rapid, potentially hazardous decomposition.

-

Detailed Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing quantitative data on decomposition and volatilization.[10][15]

Objective: To determine the temperature ranges of decomposition and to quantify the mass loss at each stage.

Methodology:

-

Instrument Calibration: Ensure the TGA balance is calibrated and perform temperature calibration if necessary.

-

Sample Preparation: Weigh 5-15 mg of the sample into an open TGA crucible (ceramic or platinum is recommended for higher temperatures).[15] An open pan ensures that gaseous decomposition products can freely escape to be detected as a mass loss.

-

Temperature Program: Heat the sample from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 500°C or higher) at a controlled rate, typically 10°C/min.[16]

-

Atmosphere: Use an inert purge gas (nitrogen) at a consistent flow rate (e.g., 50 mL/min) to carry away decomposition products and prevent oxidation.[17]

-

Data Analysis:

-

Generate a plot of mass percent versus temperature.

-

Calculate the derivative of the TGA curve (DTG curve), which shows the rate of mass loss. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rate.

-

Quantify the percentage of mass lost in each distinct decomposition step.

-

Predicted Thermal Stability and Decomposition Pathway

The thermal decomposition of this compound is predicted to be a multi-step process involving isomerization and fragmentation.

Step 1: Isomerization (Lower Temperature Range) Upon heating, organic thiocyanates can isomerize to the thermodynamically more stable isothiocyanates (R-N=C=S).[2] This is often an exothermic process and may be the initial step in the decomposition. For this compound, this would involve the formation of Methyl 2-amino-5-isothiocyanatobenzoate. This isomerization might be observed in DSC as a pre-decomposition exotherm.

Step 2: Fragmentation (Higher Temperature Range) At higher temperatures, the molecule will undergo fragmentation. The weakest bonds are likely to cleave first. The C-S bond of the thiocyanate/isothiocyanate group and the ester linkage are susceptible to thermal cleavage. The decomposition of the aromatic ring structure itself will occur at even higher temperatures.

Predicted Decomposition Products: The high-temperature decomposition of the compound is expected to release a mixture of toxic and flammable gases.

| Product | Chemical Formula | Primary Hazard |

| Hydrogen Cyanide | HCN | Extremely toxic, chemical asphyxiant.[3] |

| Carbonyl Sulfide | COS | Flammable, toxic. |

| Carbon Disulfide | CS₂ | Flammable, toxic.[18] |

| Nitrogen Oxides | NOx | Toxic, respiratory irritants.[4] |

| Sulfur Dioxide | SO₂ | Toxic, severe respiratory irritant.[4] |

| Carbon Monoxide | CO | Toxic, chemical asphyxiant.[9] |

Safety, Handling, and Mitigation

Given the predicted hazardous nature of the compound and its decomposition products, strict adherence to safety protocols is mandatory.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[3] Avoid generating dust.[7] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[19]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][7] Protect from light and moisture.[3]

-

Thermal Analysis Precautions: When performing TGA or DSC, ensure the instrument's exhaust is properly vented to a fume hood or an appropriate scrubbing system to handle the toxic gases produced during decomposition.

-

Spill & Waste Disposal: In case of a spill, avoid creating dust and clean up using dry methods.[7] Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[19] Do not allow the chemical to enter the environment.[3]

Conclusion

While direct experimental data for this compound is not publicly available, a scientifically rigorous, predictive framework for its thermal behavior can be constructed based on the known chemistry of its constituent functional groups. It is predicted to be a solid with a melting point in the range of 150-170°C, which undergoes a complex thermal decomposition. This process likely involves an initial isomerization to an isothiocyanate, followed by fragmentation at higher temperatures, leading to the release of highly toxic gases, including hydrogen cyanide, sulfur oxides, and nitrogen oxides.

The experimental protocols for DSC and TGA outlined in this guide provide a robust methodology for the empirical determination of its thermal properties. A thorough understanding and application of the safety precautions detailed herein are critical for any researcher or professional working with this compound.

References

- West Liberty University. (n.d.). MATERIAL SAFETY DATA SHEET Potassium thiocyanate.

- Santa Cruz Biotechnology. (n.d.). Sodium thiocyanate.

- Carl ROTH. (n.d.). Safety Data Sheet: Sodium thiocyanate.

- Taylor Technologies, Inc. (n.d.). Thiocyanate Reagent - SAFETY DATA SHEET.

- D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.

- ResearchGate. (n.d.). (PDF) Organic thiocyanates - glucosinolate enzymatic degradation products or artefacts of the isolation procedure?

- Mäkinen, R.-M. (2006).

- Inchem.org. (n.d.). ICSC 0675 - SODIUM THIOCYANATE.

- Wikipedia. (n.d.). Organic thiocyanates.

- Redox. (2022, September 10).

- Eawag. (1999, February 20). Thiocyanate Degradation Pathway.

- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis.

- Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry CHEM 366 VIII-1 Analysis of the Thermal Properties of Ammonium Nitrate and Polystyr.

- TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing.

- PubMed. (n.d.). [Mechanism of cyanide and thiocyanate decomposition by an association of Pseudomonas putida and Pseudomonas stutzeri strains].

- Unknown. (n.d.). Thermogravimetric Analysis.

- NOAA. (n.d.). 2-(2-butoxyethoxy)ethyl thiocyanate - Report | CAMEO Chemicals.

- Applus DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials.

- ACS Publications. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons | Journal of Chemical Education.

- Fisher Scientific. (2015, March 19). Safety Data Sheet.

- Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).

- Wikipedia. (n.d.). Differential scanning calorimetry.

- ChemBK. (2024, April 9). methyl 4-amino-2-methoxy-5-thiocyanatobenzoate.

- TCA Lab / Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA).

- PubMed. (1998, January 19). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution.

- ResearchGate. (n.d.). Aromatic thiocyanates and isothiocyanates.

- BLD Pharm. (n.d.). 76745-74-9|2-Amino-5-(methylthio)benzoic acid.

- Benchchem. (n.d.). Unraveling the Thermal Degradation of Barium Thiocyanate: A Technical Guide.

- ChemicalBook. (n.d.). 59168-56-8(Methyl 4-amino-2-methoxy-5-thiocyanobenzoate) Product Description.

- PubChem. (n.d.). Methyl 2-Amino-5-methylbenzoate | C9H11NO2 | CID 1201104.

- Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-.

- ACS Publications. (2020, December 14). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization | ACS Omega.

- ChemRxiv. (n.d.).

- PubChem. (n.d.). Methyl 2-amino-5-cyanobenzoate | C9H8N2O2 | CID 10058039.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.

- ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-chlorobenzoate.

- PMC - NIH. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

- ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate.

- Google Patents. (n.d.). RU2495869C2 - Method of producing 2-amino-5-cyanobenzoic acid derivatives.

- PubChem. (n.d.). Methyl 2-(methyl(nitroso)amino)benzoate | C9H10N2O3 | CID 85962602.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 3. westliberty.edu [westliberty.edu]

- 4. ICSC 0675 - SODIUM THIOCYANATE [inchem.org]

- 5. chembk.com [chembk.com]

- 6. 59168-56-8 CAS MSDS (Methyl 4-amino-2-methoxy-5-thiocyanobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Methyl 2-Amino-5-methylbenzoate | C9H11NO2 | CID 1201104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 11. web.williams.edu [web.williams.edu]

- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 15. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 17. etamu.edu [etamu.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. carlroth.com:443 [carlroth.com:443]

The Emerging Therapeutic Potential of Thiocyanate-Containing Benzoates: A Technical Guide for Drug Discovery Professionals

Introduction: A Synthesis of Bioactive Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-understood pharmacophores into novel molecular architectures is a cornerstone of innovative drug design. This technical guide delves into the largely unexplored but highly promising therapeutic potential of a unique class of hybrid molecules: thiocyanate-containing benzoates. These compounds integrate two moieties with established and diverse biological activities—the thiocyanate group (-SCN) and the benzoate scaffold.

The thiocyanate functional group is a key component of a broad class of natural and synthetic molecules with demonstrated antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its bioactivity is often linked to its role in endogenous host defense systems and its ability to modulate key enzymatic pathways.[3] Similarly, the benzoic acid framework is a privileged structure in pharmacology, forming the basis of numerous therapeutic agents with a wide spectrum of activities, including anti-inflammatory and antimicrobial effects.[4][5][6]

This guide provides a comprehensive overview of the known biological activities of thiocyanate and benzoate derivatives as individual entities and presents the first consolidated look at the demonstrated and potential activities of their hybrid structures. We will explore the mechanistic underpinnings of these activities and provide detailed experimental protocols for their investigation, with the goal of empowering researchers to unlock the full therapeutic potential of this novel class of compounds.

I. The Bioactive Landscape of Thiocyanate-Containing Compounds

The thiocyanate group and its isomer, the isothiocyanate group (-NCS), are defining features of a diverse range of biologically active molecules.[1] Their mechanisms of action are multifaceted, often involving interactions with sulfhydryl groups of proteins and modulation of critical cellular pathways.

Antimicrobial and Antifungal Activity

A significant body of research highlights the efficacy of organic thiocyanates and isothiocyanates against a wide array of microbial pathogens, including drug-resistant strains.[1][7]

-

Mechanism of Action: The antimicrobial effects of thiocyanates are often attributed to the peroxidase-catalyzed generation of hypothiocyanous acid (HOSCN), a potent antimicrobial agent that is part of the innate immune system.[3][8] HOSCN selectively targets and inactivates microbial enzymes, disrupting cellular metabolism. Isothiocyanates, such as sulforaphane, have been shown to possess direct antimicrobial activity against bacteria like Helicobacter pylori.[7]

-

Quantitative Data: The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Sulforaphane | Helicobacter pylori (clarithromycin and metronidazole resistant) | 2 (median) | [7] |

| Allyl isothiocyanate | Pseudomonas aeruginosa ATCC 10145 | 100 | BenchChem |

| Phenethyl isothiocyanate | Pseudomonas aeruginosa ATCC 10145 | 100 | BenchChem |

| Benzyl isothiocyanate | Escherichia coli (Wild Type) | 70 | BenchChem |

-

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in a suitable growth medium, adjusted to a specific optical density (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial twofold dilutions of the thiocyanate-containing benzoate compound in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with a known antibiotic), a negative control (microorganism with vehicle), and a sterility control (medium only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9] This can be assessed visually or by measuring the optical density at 600 nm.

-

Anticancer Activity

Isothiocyanates, in particular, have been extensively studied for their potent anticancer properties.[10] Their mechanisms of action are diverse and target multiple hallmarks of cancer.

-

Mechanism of Action: Isothiocyanates can induce cancer cell death through various mechanisms, including:

-

Cell Cycle Arrest: They can halt the progression of the cell cycle, particularly at the G2/M phase, preventing cancer cells from dividing.[10]

-

Apoptosis Induction: They can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[10]

-

Inhibition of Angiogenesis: They can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.[10]

-

Modulation of Signaling Pathways: They can interfere with key signaling pathways involved in cancer cell proliferation and survival.

-

-

Quantitative Data: The anticancer activity of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound/Class | Cancer Cell Line | IC50/Inhibition | Reference |

| Phenethyl isothiocyanate | Non-small cell lung cancer (H1299) | 17.6 µM | BenchChem |

| Phenethyl isothiocyanate | Non-small cell lung cancer (H226) | 15.2 µM | BenchChem |

| Benzyl isothiocyanate | Pancreatic cancer cells | 10 µM | BenchChem |

-

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thiocyanate-containing benzoate compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Anti-inflammatory Activity

Certain thiocyanate-containing compounds have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3]

-

Mechanism of Action: The anti-inflammatory properties of thiocyanates can be attributed to their ability to:

-

Downregulate Pro-inflammatory Cytokines: They can reduce the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[5]

-

Inhibit Pro-inflammatory Enzymes: Compounds like sulforaphane can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation.

-

-

Experimental Protocol: Measurement of Pro-inflammatory Cytokine Production

-

Cell Culture: Culture immune cells, such as macrophages (e.g., RAW 264.7 cell line), in a suitable medium.

-

Stimulation and Treatment: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the thiocyanate-containing benzoate compound for a specific time period.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the treated groups to the control group to determine the inhibitory effect of the compound.

-

II. The Established Antifungal Activity of 2-Thiocyanobenzoic Acid Derivatives

While the broader biological activities of thiocyanate-containing benzoates are still under exploration, a key study has provided concrete evidence of their antifungal potential. Research has demonstrated that amides, esters, and thioesters of 2-thiocyanobenzoic acid possess significant antifungal activity both in vitro and in vivo against various plant-pathogenic fungi.[2]

This pioneering work validates the core hypothesis that combining the thiocyanate and benzoate moieties can lead to potent bioactive compounds. The study highlighted that N-monosubstituted and N,N-disubstituted amides of 2-thiocyanobenzoic acid exhibited protective activity against Plasmopara viticola (the causative agent of downy mildew in grapevines) comparable to the commercial fungicide Zineb.[2]

This finding serves as a critical foundation for the further exploration of other potential biological activities of this compound class.

III. Hypothesized Biological Activities of Thiocyanate-Containing Benzoates

Building upon the known activities of the individual thiocyanate and benzoate moieties, and the demonstrated antifungal properties of 2-thiocyanobenzoic acid derivatives, we can logically hypothesize a broader spectrum of potential biological activities for this novel class of compounds.

Potential for Broad-Spectrum Antimicrobial Activity

Hypothesis: Thiocyanate-containing benzoates will exhibit broad-spectrum antimicrobial activity against a range of bacteria, including antibiotic-resistant strains.

Rationale:

-

The thiocyanate group can be enzymatically converted to HOSCN, a potent and broad-spectrum antimicrobial agent.[3][8]

-

Benzoic acid and its derivatives are known for their antimicrobial properties, primarily by disrupting microbial cell membranes and inhibiting cellular energy production.[6]

-

The combination of these two mechanisms could lead to synergistic or additive antimicrobial effects, potentially overcoming resistance mechanisms.

Proposed Experimental Workflow:

Caption: Workflow for evaluating the antimicrobial potential of thiocyanate-containing benzoates.

Potential for Anticancer Activity

Hypothesis: Thiocyanate-containing benzoates will exhibit cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest.

Rationale:

-

Isothiocyanates, the isomers of thiocyanates, are well-documented anticancer agents that induce apoptosis and cell cycle arrest in a variety of cancer cells.[10]

-

Some benzoate derivatives have also been shown to induce apoptosis in cancer cells.[5]

-

The combined molecule could potentially target multiple cancer-related pathways, leading to enhanced efficacy.

Proposed Experimental Workflow:

Caption: Workflow for the preclinical evaluation of the anticancer activity of thiocyanate-containing benzoates.

Potential for Anti-inflammatory Activity

Hypothesis: Thiocyanate-containing benzoates will possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Rationale:

-

Thiocyanate can be utilized by peroxidases to generate HOSCN, which has been shown to have anti-inflammatory effects in certain contexts.[3]

-

Benzoate derivatives are known to exert anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines.[5]

-

The dual action on different aspects of the inflammatory cascade could result in potent anti-inflammatory activity.

Proposed Signaling Pathway for Investigation:

Caption: Hypothesized inhibition of the NF-κB signaling pathway by thiocyanate-containing benzoates.

IV. Conclusion and Future Directions

The exploration of thiocyanate-containing benzoates represents a compelling new frontier in drug discovery. The foundational evidence of antifungal activity, coupled with the well-documented biological profiles of the individual thiocyanate and benzoate moieties, strongly suggests a broad spectrum of therapeutic potential. This technical guide has provided a framework for the systematic investigation of these novel compounds, from initial screening to mechanistic elucidation.

Future research should focus on the synthesis of a diverse library of thiocyanate-containing benzoate derivatives to establish clear structure-activity relationships. Further in-depth studies into their mechanisms of action, pharmacokinetic profiles, and in vivo efficacy will be crucial in translating the promise of these compounds into tangible therapeutic benefits. The convergence of these two potent pharmacophores in a single molecular entity holds the exciting potential for the development of a new generation of antimicrobial, anticancer, and anti-inflammatory agents.

V. References

-

Anesini, C., & Perez, C. (1993). Screening of plants used in Argentine folk medicine for antimicrobial activity. Journal of Ethnopharmacology, 39(2), 119-128.

-

Chimenti, F., et al. (2011). A novel class of selective monoamine oxidase B inhibitors: 3,5-disubstituted-1,3,4-thiadiazole-2(3H)-thiones. Bioorganic & Medicinal Chemistry, 19(13), 4045-4051.

-

Montanari, L., Pavanetto, F., Modena, T., & Mazza, M. (1984). [Derivatives of 2-thiocyanobenzoic acid with antifungal activity]. Il Farmaco; edizione scientifica, 39(11), 935–944.

-

Miyoshi, N., et al. (2007). Benzyl isothiocyanate inhibits the growth of human pancreatic cancer cells. Pancreas, 35(1), 79-84.

-

Fasanmade, A. A., Olaniyi, A. A., & Ab-Yisak, W. (1994). Mathematical models of antisickling activities of benzoic acid derivatives on red blood cells of sicklers. African journal of medicine and medical sciences, 23(4), 369–377.

-

In Vitro Cytotoxicity. (n.d.). Source not further specified.

-

Richardson, D. R., & Kalinowski, D. S. (2014). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLoS ONE, 9(10), e110291.

-

BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.

-

European Patent Office. (1985). Derivatives of benzoic acid, process for their preparation and their use in disinfecting and conserving medicaments (EP0135432A1).

-

Chandler, J. D., et al. (2020). The thiocyanate analog selenocyanate is a more potent antimicrobial pro-drug that also is selectively detoxified by the host. Free Radical Biology and Medicine, 146, 324-332.

-

Google Patents. (2000). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals (US6075146A).

-

Fahey, J. W., et al. (2002). Sulforaphane inhibits extracellular, intracellular, and antibiotic-resistant strains of Helicobacter pylori and prevents benzo[a]pyrene-induced stomach tumors. Proceedings of the National Academy of Sciences, 99(11), 7610-7615.

-

Sławiński, J., & Szafrański, K. (2021). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals, 14(8), 779.

-

Chandler, J. D., et al. (2015). Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model. American Journal of Respiratory Cell and Molecular Biology, 53(2), 214–223.

-

Cojocaru-Toma, M., et al. (2021). In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. Medicina, 57(11), 1238.

-

Kamal, A., et al. (2015). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. Request PDF.

-

Google Patents. (2008). Thiolalkyl benzoic acid derivatives (AU2002310202B2).

-

Wiatrak, B., et al. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Nutrients, 14(7), 1413.

-

Wu, J., & Watson, J. T. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Analytical biochemistry, 334(1), 15–27.

-

Jacobson, G. R., et al. (1979). Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid. High-yield modification and cleavage of peptides at cysteine residues. Biochemistry, 18(9), 1739-1746.

-

Google Patents. (2023). Benzoic acid derivatives, methods and uses thereof (EP4345091A1).

-

Hsieh, T. J., et al. (2008). Synthesis and biological evaluation of thiobenzanilides as anticancer agents. Bioorganic & medicinal chemistry, 16(9), 5016–5025.

-

Justia Patents. (n.d.). Carbon Bonded To -ncx Or -xcn (e.g., Cyanate, Thiocyanate Or Isothiocyanate, Etc.) (x Is Chalcogen) Patents and Patent Applications (Class 514/514).

-

Bektas, H., et al. (2016). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 118–125.

-

Golden, D. L., & Coughtrey, J. E. (2023). Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives and the Expanding Spectrum of Clinical Uses for Sodium Benzoate. Foods, 12(13), 2493.

-

ResearchGate. (n.d.). In vitro cytotoxicity assay. (A and B) FACS analysis of apoptosis....

-

Sławiński, J., et al. (2014). Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. Archiv der Pharmazie, 347(10), 731–743.

-

Gurdere, M. B., et al. (2022). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry, 13(10), 1215-1227.

-

IOMT-BAS. (n.d.). IN VITRO CYTOTOXICITY ASSESSMENT OF PHTHALOCYANINES ON HUMAN TUMOUR CELLS.

-

Gostner, J. M., et al. (2015). Food preservatives sodium benzoate and propionic acid and colorant curcumin suppress Th1-type immune response in vitro. Request PDF.

-

Sławiński, J., & Szafrański, K. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PDF.

-

Chipley, J. R. (2020). Sodium Benzoate and Benzoic Acid. SciSpace.

-

ResearchGate. (2025). Synthesis and Biological Activities of Substituted Benzoxazepine: A Review.

-

ResearchGate. (2025). In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin.

-

Salvador-Reyes, L. A., & Luesch, H. (2015). Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects. Marine drugs, 13(5), 2915–2946.

-

Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. (n.d.). Source not further specified.

-

Smith, C., et al. (2015). The Induction of Cell Death by Phosphine silver(I) Thiocyanate Complexes in SNO-esophageal Cancer Cells. Anticancer research, 35(10), 5449–5455.

-

Gurdere, M. B., et al. (2022). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry.

-

Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. (n.d.). Source not further specified.

-